2,2,2-trifluoroethyl N-(pyrimidin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl N-(pyrimidin-2-yl)carbamate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoroethyl group attached to a pyrimidinyl carbamate, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(pyrimidin-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with pyrimidin-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(pyrimidin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carbonyl or carboxyl.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrimidinyl carbamates with various functional groups.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(pyrimidin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(pyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrimidinyl carbamate moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl N-(pyrimidin-4-yl)carbamate: Similar structure but with the pyrimidinyl group at a different position.
N-2,2,2-Trifluoroethylisatin Ketimines: Contains a trifluoroethyl group but with a different core structure.
2-(Pyridin-2-yl) Pyrimidine Derivatives: Similar pyrimidinyl core but with different substituents.
Uniqueness
2,2,2-Trifluoroethyl N-(pyrimidin-2-yl)carbamate is unique due to its specific trifluoroethyl and pyrimidinyl carbamate combination, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2,2,2-Trifluoroethyl N-(pyrimidin-2-yl)carbamate is a synthetic organic compound recognized for its potential biological activities, particularly in medicinal chemistry and agricultural applications. With the molecular formula C7H6F3N3O2 and a molecular weight of 221.14 g/mol, this compound comprises a trifluoroethyl group and a pyrimidine moiety linked via a carbamate functional group. This structure confers unique properties that make it an interesting candidate for various biological applications.
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The trifluoroethyl group enhances lipophilicity, facilitating membrane penetration and interaction with proteins. The pyrimidinyl carbamate moiety can form hydrogen bonds with target enzymes or receptors, potentially influencing their activity and function.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This makes it a candidate for further exploration in the development of antimicrobial agents.
- Antiviral Activity : Investigations into its antiviral properties have shown promise, particularly in targeting viruses such as HIV. Similar pyrimidine derivatives have been noted for their effectiveness as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which may suggest a comparable mechanism for this compound .
- Pharmaceutical Applications : The compound is being explored as a lead structure for drug development aimed at specific diseases due to its favorable pharmacological profile .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Research indicates that modifications to the pyrimidine ring or the carbamate functional group can significantly influence its potency and selectivity against various biological targets. For instance:
Modification Type | Effect on Activity |
---|---|
Trifluoroethyl Group | Increases lipophilicity and membrane permeability |
Pyrimidine Substituents | Alters binding affinity to specific receptors |
Carbamate Functional Group | Affects interaction with enzymes involved in metabolic pathways |
Case Study 1: Antiviral Activity Against HIV
In a study focused on pyrimidine derivatives as NNRTIs, compounds structurally similar to this compound were found to exhibit significant antiviral activity against HIV strains resistant to traditional treatments. The structural modifications led to enhanced binding interactions within the NNIBP (non-nucleoside reverse transcriptase binding pocket), indicating that similar strategies could be applied to optimize this compound for antiviral therapy .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of various pyrimidine derivatives, including this compound. Results demonstrated effective inhibition of bacterial growth in vitro, suggesting potential applications in developing new antibiotics.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-pyrimidin-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O2/c8-7(9,10)4-15-6(14)13-5-11-2-1-3-12-5/h1-3H,4H2,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHAHGVRMNSDQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.